molecular formula C20H21NO4 B2567335 4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 1091809-26-5

4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde

Cat. No.: B2567335
CAS No.: 1091809-26-5
M. Wt: 339.391
InChI Key: ZNRGUKXLIMDWSF-UHFFFAOYSA-N
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Description

4-{[1-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde is a structurally complex organic compound featuring a benzaldehyde core substituted with a 3-methoxy group and an ester-linked 3,4-dihydroisoquinoline moiety.

The compound’s synthesis likely involves multi-step reactions, including esterification, coupling, and protection/deprotection strategies, as inferred from analogous syntheses in the evidence. For example, similar compounds utilize palladium-catalyzed cross-coupling (e.g., Suzuki reactions) or amide bond formation with reagents like HATU and DIEA .

Properties

IUPAC Name

4-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]oxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(25-18-8-7-15(13-22)11-19(18)24-2)20(23)21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11,13-14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGUKXLIMDWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)OC3=C(C=C(C=C3)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde, also known by its CAS number 1091809-26-5, is a complex organic compound that has garnered attention for its potential biological activities. This compound features an isoquinoline moiety, which is often associated with various pharmacological properties. The following sections provide a detailed examination of its biological activity, including anticancer potential, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NO4C_{20}H_{21}NO_4, with a molecular weight of 339.4 g/mol. The structure is characterized by:

PropertyValue
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
CAS Number1091809-26-5
LogP3.5639
Polar Surface Area65.165 Ų

Anticancer Potential

Research indicates that compounds containing isoquinoline structures often exhibit significant anticancer properties. In studies evaluating various derivatives, the compound was tested against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma).

Case Study Findings:

  • Cell Viability Assays : The compound demonstrated cytotoxic effects on both cell lines, with MDA-MB-231 cells showing higher sensitivity compared to HT-29 cells.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound increased apoptosis rates significantly in the MDA-MB-231 cell line, suggesting a mechanism involving programmed cell death.
  • Cell Cycle Arrest : The compound was observed to induce G0/G1 phase arrest in treated cells, indicating its potential to inhibit cell proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The isoquinoline moiety may interact with specific enzymes involved in cancer progression.
  • Receptor Binding : Potential binding to receptors that regulate cell growth and survival pathways.

These interactions could modulate signaling pathways critical for tumor growth and metastasis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructure TypeAnticancer Activity
Compound A (similar isoquinoline derivative)Isoquinoline-basedModerate
Compound B (benzenesulfonamide derivative)BenzenesulfonamideLow
4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)...} Isoquinoline-basedHigh

The comparative analysis shows that while other derivatives exhibit varying degrees of anticancer activity, the compound in focus shows promising results that warrant further investigation.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The aldehyde group in the target compound distinguishes it from the amide or hydroxamic acid derivatives in analogs . This group may enhance electrophilic reactivity but reduce stability compared to amides.
  • Solubility : The benzenesulphonate counterion in the Cisatracurium derivative increases water solubility, whereas the target compound’s aldehyde and ester groups may favor organic solvents.
  • The target’s aldehyde could act as a prodrug or covalent inhibitor.

Q & A

Q. Table: Structural Analogs and Targets

Analog CompoundTargetActivity (IC₅₀)Reference
N-(2-(3,4-Dihydroisoquinolin-2-yl)ethyl)benzamidePDE40.8 µM
4-Methoxybenzaldehyde derivativesTopoisomerase II5.2 µM

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time to optimize endpoints .

Basic: How to confirm the compound’s purity for in vitro assays?

Answer:

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is required for biological testing .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance: ±0.4%) .

Advanced: What mechanistic studies explain its reactivity in biological systems?

Answer:

  • Metabolic Pathways : Use LC-MS to identify Phase I metabolites (e.g., oxidation of the methoxy group) .
  • Electrophilicity : Quantify reactivity via glutathione (GSH) trapping assays; a high GSH adduct formation suggests potential off-target effects .

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